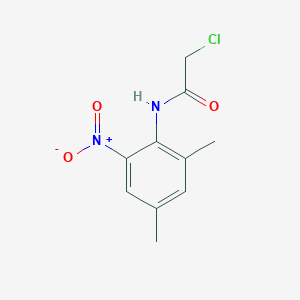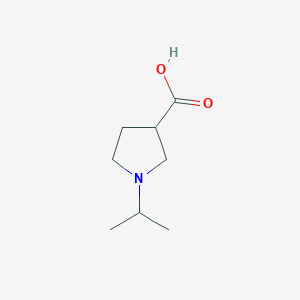
1-Isopropylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-Isopropylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO2 . It is used for research and development purposes.
Synthesis Analysis
The synthesis of 1-Isopropylpyrrolidine-3-carboxylic acid and its derivatives involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of 1-Isopropylpyrrolidine-3-carboxylic acid consists of a five-membered pyrrolidine ring with an isopropyl group attached to the first carbon and a carboxylic acid group attached to the third carbon . The molecular weight of this compound is 157.21 g/mol .
Chemical Reactions Analysis
The pyrrolidine ring in 1-Isopropylpyrrolidine-3-carboxylic acid is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Aplicaciones Científicas De Investigación
Extraction and Recovery in Industrial Processes
1-Isopropylpyrrolidine-3-carboxylic acid, while not explicitly studied, shares similarities with pyridine-carboxylic acids such as nicotinic acid, which are used in food, pharmaceutical, and biochemical industries. For instance, Kumar and Babu (2009) focused on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents, highlighting the potential for efficient extraction and recovery processes in industrial applications (Kumar & Babu, 2009).
Structural Studies and Surface Adsorption
J. Schnadt et al. (2003) investigated the adsorption of pyridine-carboxylic acid monomers on rutile TiO2 surfaces. This study offers insights into how similar carboxylic acids, including 1-Isopropylpyrrolidine-3-carboxylic acid, might interact at the molecular level with various surfaces, which is relevant in material science and surface chemistry (Schnadt et al., 2003).
Synthesis of New Materials
G. Marandi (2018) explored the synthesis of compounds related to pyridine-carboxylic acids, which underscores the potential for 1-Isopropylpyrrolidine-3-carboxylic acid in the creation of new materials in medicinal and biological sciences. This application could be relevant in the development of novel pharmaceuticals or bioactive materials (Marandi, 2018).
Coordination Chemistry and Polymer Networks
Caiming Liu et al. (2009) described the construction of lanthanide-organic coordination polymers using carboxylate ligands. Similarities in the structure of 1-Isopropylpyrrolidine-3-carboxylic acid could make it a candidate for developing new coordination polymers or frameworks in material chemistry (Liu et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
1-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-4-3-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBRWNMZOQFCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660752 | |
| Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylpyrrolidine-3-carboxylic acid | |
CAS RN |
915925-03-0 | |
| Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




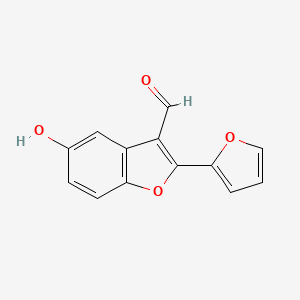
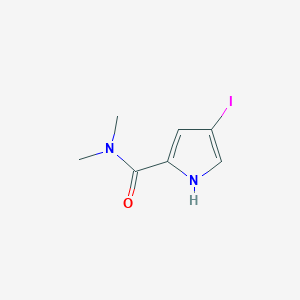
![7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1387825.png)
![2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid](/img/structure/B1387827.png)
![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)
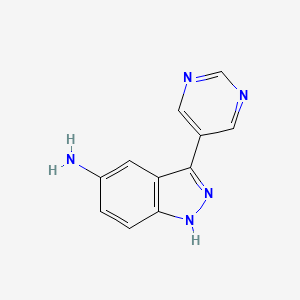
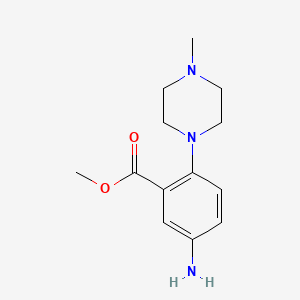
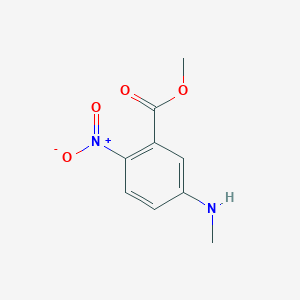
![tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1387836.png)
![methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387837.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)

